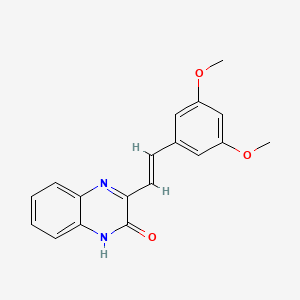

(E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol

Descripción general

Descripción

(E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol is a synthetic organic compound that belongs to the quinoxaline family This compound is characterized by the presence of a quinoxaline ring system substituted with a styryl group and two methoxy groups The (E)-configuration indicates the trans arrangement of the styryl group relative to the quinoxaline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol typically involves the following steps:

Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.

Introduction of the Styryl Group: The styryl group can be introduced via a Heck reaction, where a vinyl halide (e.g., vinyl bromide) reacts with the quinoxaline derivative in the presence of a palladium catalyst and a base.

Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Heck reaction and employing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the styryl group can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of the corresponding ethyl derivative.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Palladium on carbon, hydrogen gas

Substitution: Sodium ethoxide, potassium tert-butoxide

Major Products

Oxidation: Quinoxaline N-oxides

Reduction: Ethyl-substituted quinoxaline derivatives

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound's structure can be represented as follows:

- Quinoxaline Core : A bicyclic structure that provides a scaffold for various substituents.

- Styryl Group : Enhances biological activity and solubility.

- Methoxy Substituents : Located at the 3 and 5 positions, these groups are known to influence the compound's pharmacological properties.

Medicinal Chemistry

-

Anti-Cancer Activity

- Quinoxaline derivatives have shown significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups like methoxy enhances potency.

- Table 1: Anti-Cancer Activity of Quinoxaline Derivatives

Compound Cell Line IC50 (µM) This compound HeLa (Cervical) 0.126 This compound SMMC-7721 (Liver) 0.071 This compound K562 (Leukemia) 0.164 - Cholinesterase Inhibition

-

Anti-Inflammatory Activity

- Research has shown that quinoxaline derivatives can inhibit pro-inflammatory cytokines and enzymes, contributing to their anti-inflammatory effects.

Biological Studies

-

Antimicrobial Activity

- The compound has demonstrated activity against various pathogens, including bacteria and fungi.

- Table 2: Antimicrobial Activity of Quinoxaline Derivatives

Compound Pathogen Minimum Inhibitory Concentration (MIC) This compound Candida albicans 32 µg/mL This compound Escherichia coli 16 µg/mL - Cytoprotective Effects

Chemical Reactivity

(E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol can undergo various chemical transformations:

- Oxidation : Can be oxidized to form quinoxaline N-oxides using agents like hydrogen peroxide.

- Reduction : The styryl group can be reduced using hydrogenation catalysts.

- Substitution : Methoxy groups can be replaced through nucleophilic aromatic substitution reactions.

Industrial Applications

The compound is also explored for its potential in industrial applications such as:

- Development of organic semiconductors and light-emitting materials.

- Synthesis of dyes and pigments due to its chromophoric properties.

Mecanismo De Acción

The mechanism of action of (E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The styryl group and methoxy substituents can influence the compound’s binding affinity and selectivity for these targets. In materials science, the compound’s electronic properties, such as its ability to participate in π-π stacking interactions, are crucial for its function as an organic semiconductor.

Comparación Con Compuestos Similares

Similar Compounds

(E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol:

3-(3,5-dimethoxystyryl)quinoxalin-2-ol: Lacks the (E)-configuration, which may affect its chemical and biological properties.

3-styrylquinoxalin-2-ol: Lacks the methoxy substituents, which can influence its reactivity and applications.

3-(3,5-dimethoxyphenyl)quinoxalin-2-ol: Substituted with a phenyl group instead of a styryl group, leading to different properties and applications.

Uniqueness

This compound is unique due to its specific combination of a quinoxaline ring, a styryl group, and methoxy substituents. This combination imparts distinct electronic and steric properties, making it valuable for various applications in medicinal chemistry, materials science, and industrial chemistry.

Actividad Biológica

(E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol is a synthetic organic compound belonging to the quinoxaline family, known for its diverse pharmacological properties. This article explores its biological activity, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties, as well as its potential interactions with biological targets.

Structural Characteristics

The compound features a quinoxaline core with a styryl group substituted by two methoxy groups at the 3 and 5 positions. These methoxy groups enhance solubility and may influence biological activity. The structural formula can be represented as follows:

1. Anti-Cancer Activity

Quinoxaline derivatives have shown significant promise in cancer treatment. Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines.

Table 1: Anti-Cancer Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa (Cervical) | 0.126 | |

| This compound | SMMC-7721 (Liver) | 0.071 | |

| This compound | K562 (Leukemia) | 0.164 |

The structure-activity relationship (SAR) indicates that the presence of electron-donating groups like methoxy enhances the compound's potency against cancer cells.

2. Anti-Inflammatory Activity

Research has demonstrated that quinoxaline derivatives possess anti-inflammatory properties. The mechanism of action may involve the inhibition of pro-inflammatory cytokines and enzymes relevant to inflammatory pathways.

3. Antimicrobial Activity

Quinoxalines, including this compound, have been evaluated for their antimicrobial properties against various pathogens. The compound exhibits activity against both bacterial and fungal strains.

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 32 µg/mL | |

| This compound | Escherichia coli | 16 µg/mL |

Interaction Studies

Interaction studies involving this compound have focused on its binding affinity with biological macromolecules such as DNA and proteins. Techniques like UV-visible spectroscopy and viscosity measurements are utilized to assess these interactions.

1. DNA Binding Studies

The compound has shown potential for intercalation or groove binding with DNA, which is crucial for its pharmacological effects.

Table 3: Binding Affinity of Quinoxaline Derivatives with DNA

| Compound | Binding Mode | Affinity Constant (K) |

|---|---|---|

| This compound | Intercalation | K = 1.23 × 10^5 M^-1 |

| Other Quinoxaline Derivative | Groove Binding | K = 8.45 × 10^4 M^-1 |

Case Studies

Several studies have reported on the biological activity of similar quinoxaline derivatives:

- Cholinesterase Inhibition : A study demonstrated that compounds structurally similar to this compound inhibited acetylcholinesterase activity in vitro, suggesting potential relevance in treating neurodegenerative diseases like Alzheimer's disease .

- Antifungal and Antibacterial Activities : Research highlighted that various quinoxaline derivatives exhibited antifungal activity against Candida albicans and antibacterial activity against Escherichia coli, further supporting their therapeutic potential .

Propiedades

IUPAC Name |

3-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-22-13-9-12(10-14(11-13)23-2)7-8-17-18(21)20-16-6-4-3-5-15(16)19-17/h3-11H,1-2H3,(H,20,21)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXQQYKXSMWKPY-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC2=NC3=CC=CC=C3NC2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/C2=NC3=CC=CC=C3NC2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.